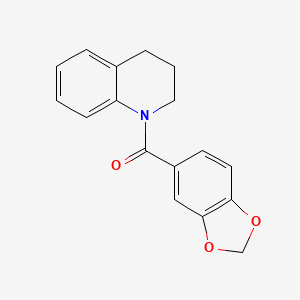

![molecular formula C14H14N4O B5538292 1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5538292.png)

1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-ones involves reactions of 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide with aromatic aldehydes in the presence of heteropolyacids or other catalysts to achieve high yields. For instance, a catalytic method for synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones using heteropolyacids as catalysts has been reported, highlighting the efficiency of these catalysts in such syntheses (Heravi et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been extensively studied, including X-ray and DFT (Density Functional Theory) analyses. These studies provide detailed insights into the geometric parameters, vibrational wavenumbers, and chemical shifts, offering a comprehensive understanding of the molecular structure and its electronic properties. For example, the structural and spectroscopic characterization of a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was performed using various spectroscopic techniques and X-ray diffraction (Özdemir et al., 2015).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidin-4-ones undergo a variety of chemical reactions, including cyclization, functionalization, and substitution, to introduce different functional groups and achieve specific pharmacological activities. These reactions are pivotal for the synthesis of novel derivatives with potential biological applications. The ability to engage in versatile synthetic pathways underscores the chemical reactivity and applicability of this class of compounds in the design of new molecules (Wang et al., 2004).

Applications De Recherche Scientifique

Anti-inflammatory and Antiulcerogenic Properties

Research on pyrazolo[1,5-a]pyrimidines, which share a structural similarity with the compound , has shown significant anti-inflammatory properties without the ulcerogenic activity often associated with nonsteroidal anti-inflammatory drugs (NSAIDs). Modifications to the pyrazolo[1,5-a]pyrimidine structure, such as introduction of longer side chains and functional groups, have been studied to enhance anti-inflammatory activity and therapeutic index. Notably, certain derivatives demonstrated better therapeutic indexes than traditional reference drugs like phenylbutazone and indomethacin, potentially offering safer alternatives for anti-inflammatory treatment (Auzzi et al., 1983).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structural-activity relationship (SAR) studies suggest that certain modifications to the pyrazolopyrimidine core can enhance its cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, as well as inhibit 5-lipoxygenase, a key enzyme involved in inflammation (Rahmouni et al., 2016).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines have also been studied for their affinity towards A1 adenosine receptors, showing potential as therapeutic agents for cardiovascular diseases. By modifying substituents at specific positions of the pyrazolopyrimidine skeleton, researchers have identified compounds with significant activity towards A1 adenosine receptors, offering insights into the development of new cardiovascular drugs (Harden et al., 1991).

Corrosion Inhibition and Surface Adsorption

Derivatives of 1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been investigated for their corrosion inhibition properties on C-steel surfaces in acidic environments. These studies reveal that such compounds can effectively inhibit corrosion, likely through adsorption and formation of protective layers on the metal surface. The efficiency of these inhibitors increases with concentration but decreases with temperature, providing valuable data for developing new corrosion inhibitors (Abdel Hameed et al., 2020).

Antimicrobial Activities

Research into pyrazolopyrimidine derivatives has uncovered significant antimicrobial potential against a range of bacterial and fungal pathogens. Modifications to the core structure have led to compounds with activity levels comparable or superior to standard antimicrobial agents, indicating their potential use in developing new antimicrobial therapies (Rahmouni et al., 2014).

Orientations Futures

The future directions for the study of “1-phenyl-5-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” and similar compounds could involve further investigation of their potential as anti-cancer agents . This could include more extensive cytotoxicity testing, exploration of other potential therapeutic targets, and eventually, clinical trials .

Propriétés

IUPAC Name |

1-phenyl-5-propylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-2-8-17-10-15-13-12(14(17)19)9-16-18(13)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGDCSGEDXRVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6970755 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-1'H-spiro[piperidine-4,4'-[1,3,5]triazino[1,2-a]benzimidazol]-2'-amine](/img/structure/B5538209.png)

![2-[2-(2-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5538210.png)

![1-(cis-4-aminocyclohexyl)-N-[(5-methyl-2-thienyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5538218.png)

![2-(acetylamino)-N-(2-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5538222.png)

![3-isopropyl-N-[2-(1-pyrrolidinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5538235.png)

![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5538245.png)

![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5538288.png)

![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)

![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)